RET Inhibitor 2667, also known as selpercatinib, is a selective inhibitor targeting the rearranged during transfection (RET) proto-oncogene, which encodes a receptor tyrosine kinase involved in various cellular processes. This compound is primarily utilized in the treatment of cancers associated with RET alterations, including non-small cell lung cancer and medullary thyroid cancer. The RET protein plays a crucial role in cellular signaling pathways that regulate cell growth and differentiation, making it an important target in precision oncology.
Selpercatinib was developed by Eli Lilly and Company and is classified as a small molecule targeted therapy. It specifically inhibits the activity of the RET receptor tyrosine kinase, which is implicated in oncogenic processes when mutated or rearranged. The compound has shown efficacy in clinical trials, leading to its approval for treating specific RET fusion-positive tumors.
The synthesis of RET Inhibitor 2667 involves several key steps, typically starting from readily available chemical precursors. The synthetic route generally includes:
The synthesis process emphasizes purity and yield, often utilizing techniques such as high-performance liquid chromatography for purification.
The molecular structure of selpercatinib features a complex arrangement that allows for selective binding to the RET kinase domain. Key structural components include:
The molecular formula of selpercatinib is C22H24N4O2S, with a molecular weight of approximately 396.52 g/mol.
Selpercatinib acts primarily through competitive inhibition of ATP binding to the RET kinase domain. This mechanism prevents downstream signaling pathways from being activated, thereby inhibiting tumor cell proliferation.
Key reactions include:
Selpercatinib exerts its therapeutic effects by selectively inhibiting the activity of mutated or rearranged forms of the RET receptor tyrosine kinase. Upon binding to the active site:
Clinical data have demonstrated that patients with RET fusion-positive tumors experience significant improvements in progression-free survival when treated with selpercatinib compared to traditional multi-kinase inhibitors.
Relevant data regarding its pharmacokinetics indicate that selpercatinib has a half-life suitable for once or twice daily dosing, allowing for effective therapeutic levels while minimizing side effects.
Selpercatinib is primarily used in oncology for treating patients with:
The drug represents a significant advancement in precision medicine, providing targeted therapy options that improve outcomes for patients with specific genetic alterations. Ongoing research continues to explore its efficacy across various tumor types beyond those currently approved indications.
The rearranged during transfection (RET) proto-oncogene encodes a transmembrane receptor tyrosine kinase essential for neural crest development, kidney organogenesis, and enteric nervous system formation. Its dysregulation represents a well-established oncogenic driver across multiple solid tumors. Canonical RET activation requires ligand-mediated dimerization: glial cell line-derived neurotrophic factor (GDNF) family ligands bind glycosylphosphatidylinositol-anchored coreceptors (GDNF family receptor alpha 1-4), facilitating RET homodimerization, autophosphorylation of intracellular tyrosine residues, and initiation of downstream signaling cascades [8]. In oncogenesis, three primary mechanisms drive constitutive, ligand-independent RET activation:
Table 1: Mechanisms of RET Proto-Oncogene Activation in Solid Tumors
Activation Mechanism | Key Alterations/Examples | Primary Tumor Associations | Functional Consequence |
---|---|---|---|
Point Mutations | Extracellular: C609Y/R, C611Y/F, C618R/S/F/Y, C620R/F/S, C634R/W/Y/S/F; Intracellular: M918T, V804M/L, A883F | Medullary Thyroid Carcinoma (sporadic & MEN2), MEN2A, MEN2B, Familial Medullary Thyroid Carcinoma | Ligand-independent dimerization (Cys mutants); Enhanced kinase activity, altered substrate specificity, altered ATP affinity (Kinase domain mutants) |
Gene Rearrangements (Fusions) | KIF5B-RET, CCDC6-RET, NCOA4-RET, TRIM33-RET, ERC1-RET, etc. | Papillary Thyroid Carcinoma, Non-Small Cell Lung Cancer, Colorectal Cancer, Breast Cancer, Others | Ligand-independent oligomerization via dimerization domains; Ectopic RET expression |
Gene Amplification | Increased RET copy number | Reported in subsets of Thyroid, Lung, Breast Cancers | Receptor Overexpression; Potential ligand hypersensitivity |
The RET tyrosine kinase domain comprises an N-terminal lobe (N-lobe) and a C-terminal lobe (C-lobe) with the ATP-binding pocket situated at the interface. The activation loop (A-loop), a critical regulatory element, controls access to the catalytic site. Mutations within this domain profoundly impact kinase activity, ATP binding, substrate recognition, and inhibitor sensitivity [1] [3] [10].
Table 2: Functional Impact of Key RET Kinase Domain Mutations
Mutation | Location/Structural Role | Impact on Kinase Function | Clinical/Phenotypic Association | Impact on TKI Sensitivity |
---|---|---|---|---|
M918T | Substrate-binding pocket; Activation Loop | Stabilizes active conformation; ↑ Catalytic efficiency; Alters substrate specificity; Enables monomeric activation | MEN2B; Sporadic MTC (Aggressive); Poor prognosis | Sensitive to selective RET TKIs (Pralsetinib, Selpercatinib); Resistant to some MKIs |
V804M/L | Gatekeeper residue; Controls access to hydrophobic pocket | Steric hindrance; Potential ↑ ATP affinity; Altered hinge flexibility | FMTC; MEN2A; Associated with later onset MTC | Confers resistance to 1st gen MKIs (Vandetanib, Cabozantinib); Sensitive to selective RET TKIs |
A883F | Adjacent to Activation Loop | Local conformational change; Destabilizes inactive kinase | MEN2B | Sensitive to selective RET TKIs |
S891A | C-terminal lobe; Adjacent to Activation Loop | Favors active conformation; Promotes activation | FMTC; MEN2A | Variable reported; Generally sensitive to selective RET TKIs |
Y806C | Hinge region residue; ATP-binding pocket | Alters ATP binding pocket flexibility/affinity | FMTC | May confer resistance to some MKIs |
G810C/S/R | Solvent Front residue; Near ATP-binding site | Likely steric hindrance/disruption of key drug-binding contacts | Acquired Resistance to Pralsetinib/Selpercatinib | Confers resistance to Pralsetinib, Selpercatinib; Drives need for next-gen inhibitors |
E768D | Close proximity to ATP-binding site | Alters interactions; Facilitates active conformation | FMTC | Generally sensitive to selective RET TKIs |
RET rearrangements generate chimeric oncoproteins where the RET tyrosine kinase domain is fused to the N-terminal portion of diverse partner genes. The primary oncogenic contribution of the partner gene is the provision of dimerization or oligomerization domains, enabling constitutive ligand-independent activation of the RET kinase. However, partner genes also profoundly influence the subcellular localization, stability, expression level, and potentially additional signaling inputs or escape mechanisms of the fusion protein [3] [4] [7].
Table 3: Common RET Fusion Partners and Their Characteristics in Solid Tumors
Fusion Partner | Domains Contributed | Primary Tumor Associations | Dimerization Mechanism | Noted Characteristics |
---|---|---|---|---|
KIF5B | Coiled-Coil (Dimerization) | Non-Small Cell Lung Cancer (Most Common Partner) | Strong Coiled-Coil Mediated Dimerization | Cytoplasmic localization; Associated with relative resistance to some MKIs vs non-KIF5B fusions |
CCDC6 | Coiled-Coil (Dimerization) | Papillary Thyroid Carcinoma, Non-Small Cell Lung Cancer | Coiled-Coil Mediated Dimerization | Common in sporadic PTC; Different breakpoints possible |
NCOA4 | Leucine Zipper (Dimerization), NLS? | Papillary Thyroid Carcinoma (esp. radiation-induced), Non-Small Cell Lung Cancer | Leucine Zipper Mediated Dimerization | May exhibit nuclear/cytoplasmic shuttling |
TRIM33 | Zinc Finger (Potential Dimerization/Protein Interaction) | Non-Small Cell Lung Cancer, Others | Zinc Finger Domain | May influence ubiquitination pathways |
ERC1 | ELKS/RAB6-interacting/CAST family member (Potential Vesicle/Membrane Association) | Non-Small Cell Lung Cancer, Others | Coiled-Coil Domains | May alter subcellular localization |
RUFY2 | RUN and FYVE domain containing (Potential Vesicle/Membrane Association) | Non-Small Cell Lung Cancer | Coiled-Coil Domain | |
KIAA1468/RELCH | Unknown Function | Non-Small Cell Lung Cancer, Others | Likely Dimerization Domain | |
Intergenic | None (Promoter/Enhancer regions) | Non-Small Cell Lung Cancer, Others | Dependent on RET's intrinsic dimerization? | Functional significance of fusion protein uncertain |
Constitutively activated RET, whether via mutation or fusion, signals through a complex network of downstream pathways, primarily the rat sarcoma virus (RAS)/ rapidly accelerated fibrosarcoma (RAF)/ mitogen-activated protein kinase (MAPK) cascade and the phosphatidylinositol 3-kinase (PI3K)/ protein kinase B (AKT) pathway. These pathways are critical mediators of RET-driven oncogenesis, promoting cell proliferation, survival, migration, and metabolism [1] [2] [8].
Table 4: Key Downstream Effector Pathways of Activated RET
Downstream Pathway | Primary RET Docking Site(s) | Key Adaptors/Effectors | Major Oncogenic Outcomes |
---|---|---|---|
RAS/RAF/MEK/ERK | Y1062 (Major Hub); Y1096 | GRB2/SOS; SHC; GRB7/10; FRS2? | ↑ Cell proliferation; ↑ Cell cycle progression; ↑ Differentiation; ↑ Migration |
PI3K/AKT/mTOR | Y1062 (Major Hub); Y1096? | SHC/IRS1-2/p85 (PI3K); GRB2/GAB?; | ↑ Cell survival (Anti-apoptosis); ↑ Metabolism (Glycolysis); ↑ Protein synthesis; ↑ Cell growth; ↑ Angiogenesis |
JAK/STAT3 | Y752; Y928 | STAT3 | ↑ Cell survival (BCL2L1); ↑ Proliferation; ↑ Angiogenesis (VEGF); Immune modulation |
PLCγ/PKC | Y1015 | PLCγ | ↑ Intracellular Calcium; PKC activation (Cell growth, differentiation, secretion) |
SRC Kinases | Y981 | SRC, FYN, YES | ↑ Cell migration/invasion; ↑ Focal adhesion turnover; Modulates other pathways |
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1